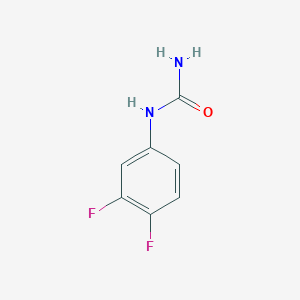

(3,4-Difluorophenyl)urea

説明

Structure

3D Structure

特性

IUPAC Name |

(3,4-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVNHNDOMDZASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of (3,4-Difluorophenyl)urea Derivatives in Medicinal Chemistry: A Technical Guide to Target Validation and Assay Workflows

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently encounter chemical motifs that serve as "privileged structures." Among these, the (3,4-difluorophenyl)urea moiety stands out. This technical guide synthesizes the mechanistic rationale, diverse biological applications, and field-validated experimental workflows for evaluating (3,4-difluorophenyl)urea derivatives across oncology, infectious disease, and inflammatory pathways.

Pharmacophore Rationale: Why the (3,4-Difluorophenyl)urea Motif?

From a medicinal chemistry perspective, the selection of a 3,4-difluorophenyl group attached to a urea core is rarely accidental. It is a deliberate engineering choice driven by three physicochemical pillars:

-

Hydrogen Bonding Geometry: The urea core acts as a bidentate hydrogen bond donor (via the two -NH groups) and a strong hydrogen bond acceptor (via the carbonyl oxygen). This allows it to mimic transition states in enzymatic cleavage or anchor deeply into receptor binding pockets[1].

-

Metabolic Stability: Replacing carbon-hydrogen (C-H) bonds with carbon-fluorine (C-F) bonds at the 3 and 4 positions of the phenyl ring blocks rapid cytochrome P450-mediated para-hydroxylation. The C-F bond is significantly stronger, extending the pharmacokinetic half-life of the compound.

-

Optimized Lipophilicity (clogP): Fluorine is highly electronegative but sterically small (similar in van der Waals radius to oxygen). The 3,4-difluoro substitution increases lipophilicity, enhancing cell membrane and blood-brain barrier (BBB) penetration—a critical requirement for central nervous system targets[2].

Anticancer Applications: Overcoming Glioblastoma Chemoresistance

Glioblastoma (GBM) is notoriously refractory to treatment. While patients initially respond to the DNA-alkylating agent Temozolomide (TMZ), resistance rapidly emerges via robust DNA repair mechanisms.

Recent structural activity relationship (SAR) analyses have identified diphenyl PFI-3 analogues containing the 3,4-difluorophenylurea moiety (such as compound 4c) as potent sensitizers for TMZ[3]. These derivatives target the bromodomain of the BRG1 subunit within the SWI/SNF chromatin remodeling complex. By inhibiting BRG1, the chromatin remains condensed, physically preventing DNA repair enzymes from accessing TMZ-induced lesions, thereby shunting the cell toward apoptosis[4].

Fig 1. Mechanism of BRG1 inhibition by 3,4-difluorophenylurea analogs sensitizing GBM cells to TMZ.

Antibacterial Applications: Targeting Peptidoglycan Biosynthesis

The rise of antimicrobial resistance (AMR), particularly in Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), necessitates novel mechanisms of action. The bacterial Mur ligase enzymes (MurA-F) are highly conserved and essential for peptidoglycan cell-wall biosynthesis.

Phenyl thiazolyl urea derivatives, specifically those incorporating the 3,4-difluorophenyl group (e.g., 3,4-difluorophenyl 5-cyanothiazolylurea), have demonstrated potent, balanced antibacterial activity against both Gram-positive and Gram-negative bacteria (such as E. coli)[5]. The urea core hydrogen-bonds with the active site residues of MurA/MurB, while the difluorophenyl group provides the exact steric bulk needed to displace native substrates without causing steric clash[6].

Anti-inflammatory & Antiviral Activity: sEH Inhibition

Human soluble epoxide hydrolase (sEH) regulates inflammation by degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH stabilizes EETs, offering a therapeutic avenue for hypertension, pain, and severe viral-induced inflammation.

Derivatives combining a massive lipophilic polycyclic fragment (like adamantane or bicyclo[2.2.1]heptane) with a 3,4-difluorophenylurea act as transition-state mimics for sEH[7]. The adamantyl group fills the hydrophobic catalytic tunnel, while the urea nitrogen atoms donate hydrogen bonds to the catalytic residues (Tyr383, Tyr466), yielding IC50 values in the low nanomolar range[8].

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, I have detailed the self-validating protocols we use to screen these compounds. Do not merely execute these steps; understand the causality behind them.

Protocol A: MurA Ligase Enzyme Inhibition Assay (Malachite Green Method)

Causality: MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-GlcNAc, releasing inorganic phosphate (Pi). Malachite green forms a complex with Pi, shifting absorbance to 650 nm, allowing direct quantification of enzyme turnover.

-

Compound Preparation: Serially dilute the 3,4-difluorophenylurea derivative in 100% DMSO. Crucial: Keep final assay DMSO concentration below 5% to prevent enzyme denaturation.

-

Pre-Incubation: In a 96-well plate, combine 50 mM HEPES buffer (pH 7.4), purified recombinant MurA enzyme (10 nM), and the inhibitor. Incubate at 37°C for 15 minutes. Causality: This allows the compound to reach equilibrium binding in the active site before substrate competition occurs.

-

Reaction Initiation: Add 100 μM UDP-GlcNAc and 100 μM PEP to initiate the reaction. Incubate for 30 minutes at 37°C.

-

Quenching & Detection: Add 40 μL of Malachite Green reagent (0.03% malachite green, 0.2% ammonium molybdate, 0.05% Triton X-100 in 1N HCl). The low pH instantly quenches the enzymatic reaction.

-

Validation & Readout: Read absorbance at 650 nm using a microplate reader.

-

Self-Validation System: Always include a "No Enzyme" control (background Pi) and a "Vehicle" control (100% activity). Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

-

Fig 2. High-throughput screening workflow for evaluating MurA ligase inhibition.

Protocol B: TMZ Sensitization & Cell Viability Assay (Glioblastoma)

Causality: Standard MTT assays only measure metabolic activity, which can be confounded by cytostatic effects. Measuring histone-complexed DNA fragments via ELISA specifically quantifies apoptotic cell death.

-

Cell Seeding: Seed LN229 GBM cells at 5,000 cells/well in a 96-well plate. Allow 24h for attachment.

-

Co-Treatment: Treat cells with the PFI-3 analog (20 μM) and TMZ (200 μM).

-

Self-Validation System: Include Vehicle, TMZ-only, and Analog-only arms. This proves synergistic sensitization rather than additive generalized toxicity[2].

-

-

Incubation: Incubate for 72h. Causality: DNA alkylation by TMZ requires multiple cell cycles to trigger replication fork collapse and subsequent apoptosis.

-

ELISA Readout: Lyse cells and transfer supernatants to a streptavidin-coated plate. Add biotinylated anti-histone and peroxidase-conjugated anti-DNA antibodies. Quantify absorbance at 405 nm.

Quantitative Data Summary

The following table summarizes the biological efficacy of key 3,4-difluorophenylurea derivatives across different therapeutic areas based on the cited literature:

| Compound Class | Specific Target | Primary Indication | Representative Compound | Key Efficacy Metric |

| Diphenyl PFI-3 Analogues | BRG1 Bromodomain (SWI/SNF) | Glioblastoma (GBM) | Compound 4c | Sensitizes LN229 cells to TMZ-induced apoptosis[3] |

| Phenyl Thiazolyl Ureas | MurA / MurB Ligases | Bacterial Infection (MRSA, E. coli) | Compound 3p / 28 | Balanced Gram(+)/(-) MIC; active against resistant strains[5] |

| Adamantyl Ureas | Soluble Epoxide Hydrolase (sEH) | Inflammation / Hypertension | Compound 5e | IC50 in the 0.5–4.0 nmol/L range[8] |

| Bicyclo[2.2.1]heptyl Ureas | RNA Virus Replication | Viral Infection | Compound 4f | Significant reduction in viral replication rates[7] |

References

- Source: Pharmaceuticals (MDPI)

- Title: Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis Source: Bioorganic & Medicinal Chemistry Letters / PubChem URL

- Title: Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments Source: Russian Journal of Organic Chemistry / ResearchGate URL

Sources

- 1. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Solubility Profile of (3,4-Difluorophenyl)urea

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the thermodynamic solubility profile of (3,4-Difluorophenyl)urea. The principles and methodologies detailed herein are grounded in established scientific practices to ensure data integrity and reproducibility, which are critical for advancing pharmaceutical development.

Executive Summary: The Critical Role of Thermodynamic Solubility

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, thermodynamic solubility is a cornerstone for predicting a drug's in vivo performance. Low aqueous solubility can significantly hinder absorption, leading to poor bioavailability and, ultimately, therapeutic failure.[1] For (3,4-Difluorophenyl)urea, a molecule of interest in medicinal chemistry, characterizing its thermodynamic solubility is not merely a data point but a critical step in its journey from a promising candidate to a viable therapeutic agent. This guide delineates the theoretical underpinnings and provides a robust, field-proven protocol for the accurate determination of the thermodynamic solubility of (3,4-Difluorophenyl)urea.

Theoretical Framework: Understanding the Fundamentals of Solubility

Thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solid solute.[2][3] This equilibrium is a dynamic state where the rate of dissolution of the solid into the solution equals the rate of recrystallization from the solution.[2] Several factors influence this equilibrium, including the compound's intrinsic properties and the characteristics of the solvent system.

Physicochemical Properties of (3,4-Difluorophenyl)urea

-

pKa (Acid Dissociation Constant): Urea itself is a very weak base with a pKa of approximately 0.1. The presence of the electron-withdrawing difluorophenyl group is expected to further decrease the basicity of the urea functional group. Therefore, for practical purposes in the physiological pH range, (3,4-Difluorophenyl)urea can be considered a neutral compound. This has significant implications for its solubility, as it is not expected to exhibit pH-dependent solubility in the range of 1.2 to 6.8, as recommended by ICH guidelines for biopharmaceutics classification.[4][5]

-

logP (Octanol-Water Partition Coefficient): The logP value is a measure of a compound's lipophilicity. The difluorophenyl group will contribute to the lipophilicity of the molecule. Based on computational models and data for similar fluorinated phenylureas, the logP of (3,4-Difluorophenyl)urea is estimated to be in the range of 2.0 to 3.0. This moderate lipophilicity suggests that the compound may have a balance of properties conducive to membrane permeability but also indicates that its aqueous solubility might be limited.

The Henderson-Hasselbalch Equation and Its Relevance

For ionizable compounds, the Henderson-Hasselbalch equation is a fundamental tool for predicting the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a drug.[6][7] This relationship directly impacts solubility, as the ionized form of a compound is generally more water-soluble than its un-ionized counterpart.[7][8]

Given that (3,4-Difluorophenyl)urea is predicted to be a neutral compound within the physiological pH range, the Henderson-Hasselbalch equation has limited direct applicability to its solubility profile in this range. However, understanding this principle is crucial for any drug development program, as many drug candidates are weak acids or bases.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[2][9] This section provides a detailed, step-by-step protocol for applying this method to (3,4-Difluorophenyl)urea.

Experimental Workflow Diagram

Caption: Shake-Flask Method Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

3.2.1 Materials and Reagents

-

(3,4-Difluorophenyl)urea (solid, purity >99%)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Fasted State Simulated Intestinal Fluid (FaSSIF)[10][11][12]

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (for mobile phase)

-

Glass vials with screw caps

-

Shaking incubator capable of maintaining 37°C

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Analytical balance

3.2.2 Step-by-Step Procedure

-

Preparation of Solubility Media: Prepare all aqueous solubility media (PBS, SGF, FaSSIF, FeSSIF) according to standard protocols.

-

Sample Preparation: Add an excess amount of solid (3,4-Difluorophenyl)urea to pre-labeled glass vials. A general guideline is to add enough compound so that a visible amount of solid remains at the end of the experiment.

-

Addition of Media: Add a known volume of each solubility medium to the respective vials.

-

Equilibration: Securely cap the vials and place them in a shaking incubator set at 37°C. Agitate the samples at a constant speed for 24 to 48 hours to ensure equilibrium is reached.[1][13] It is advisable to take samples at intermediate time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau, signifying equilibrium.

-

Phase Separation: After the incubation period, remove the vials and allow the undissolved solid to settle for at least 2 hours.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Sample Dilution: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Method: HPLC-UV

A reverse-phase HPLC method with UV detection is a robust and widely used technique for the quantification of small molecules like (3,4-Difluorophenyl)urea.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of (3,4-Difluorophenyl)urea (typically around 254 nm for aromatic compounds).

-

Quantification: Generate a standard curve using known concentrations of (3,4-Difluorophenyl)urea. The concentration of the compound in the solubility samples is then determined by interpolation from this curve.

Data Presentation and Interpretation

The results of the thermodynamic solubility study should be presented in a clear and concise manner to facilitate comparison and interpretation.

Solubility Data Table

| Solubility Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (mM) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Insert experimental value] | [Insert calculated value] |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | [Insert experimental value] | [Insert calculated value] |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | [Insert experimental value] | [Insert calculated value] |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | [Insert experimental value] | [Insert calculated value] |

Note: The molar concentration can be calculated using the molecular weight of (3,4-Difluorophenyl)urea.

Interpretation of Results

The solubility data will provide critical insights into the potential in vivo behavior of (3,4-Difluorophenyl)urea.

-

pH-Independence: As (3,4-Difluorophenyl)urea is expected to be a neutral molecule, its solubility should be largely independent of pH in the physiological range. Significant variations in solubility across the different pH media may suggest interactions with buffer components or other excipients.

-

Biorelevant Media: Solubility in FaSSIF and FeSSIF provides a more realistic prediction of in vivo solubility compared to simple buffers.[10][12][14] An increase in solubility in these media, particularly FeSSIF, would suggest that the presence of bile salts and lipids in the gut could enhance the dissolution and absorption of the compound. This is a critical consideration for understanding potential food effects on bioavailability.

Self-Validating Systems and Scientific Integrity

To ensure the trustworthiness of the generated data, the experimental protocol must incorporate self-validating elements.

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24h and 48h) is essential to demonstrate that a true equilibrium has been reached. The solubility values should be consistent at these later time points.

-

Mass Balance: Although not always performed, a mass balance calculation can provide an additional layer of validation. This involves quantifying the amount of undissolved solid remaining at the end of the experiment and comparing it to the initial amount added.

-

Purity Assessment: The purity of the (3,4-Difluorophenyl)urea used in the study should be confirmed by a suitable analytical method (e.g., HPLC, NMR) to ensure that impurities are not influencing the solubility measurement.

-

Method Validation: The analytical method used for quantification (HPLC-UV) must be validated according to ICH guidelines (Q2(R1)) for parameters such as linearity, accuracy, precision, and specificity.

Conclusion: A Foundation for Rational Drug Development

A well-characterized thermodynamic solubility profile is a non-negotiable prerequisite for the rational development of any new chemical entity. For (3,4-Difluorophenyl)urea, the methodologies outlined in this guide provide a robust pathway to obtaining high-quality, reproducible solubility data. This information will be instrumental in guiding formulation strategies, predicting in vivo performance, and ultimately, de-risking the development process. By adhering to these principles of scientific integrity and experimental rigor, researchers can build a solid foundation for advancing promising molecules like (3,4-Difluorophenyl)urea through the development pipeline.

References

-

Interchim. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [Link]

-

Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

-

Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]

-

Anselmo, R. M., & Welin, M. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-11. Retrieved from [Link]

-

Klein, S. (2004). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal, 6(3), e21. Retrieved from [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

-

Jantratid, E., & Dressman, J. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies, 16(3), 22-26. Retrieved from [Link]

-

Votano, J. R., Parham, M., & Hall, L. H. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(23), 6802–6813. Retrieved from [Link]

-

Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]

-

Liu, H., & Sabus, C. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3048–3059. Retrieved from [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. Retrieved from [Link]

-

Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]

-

McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. In AccessPhysiotherapy. Retrieved from [Link]

-

Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2189–2201. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. Retrieved from [Link]

-

International Council for Harmonisation. (2019, November 20). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved from [Link]

-

Food and Drug Administration, Center for Drug Evaluation and Research. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

-

Health Sciences Authority. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS ICH M9. Retrieved from [Link]

Sources

- 1. WO2012015324A1 - Process for the synthesis of substituted urea compounds - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. diisocyanates.org [diisocyanates.org]

- 6. 1-(3,4-Difluorophenyl)-3-(1-phenyl-3-propan-2-ylpyrazol-5-yl)urea | C19H18F2N4O | CID 71812601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Urea, (3,4-dichlorophenyl)- | C7H6Cl2N2O | CID 16854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Urea, N-(diphenylmethyl)-N'-(4-fluorophenyl)- | C20H17FN2O | CID 788241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis routes of 3,4-Difluorophenol [benchchem.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. studylib.net [studylib.net]

- 13. N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. urea [chemister.ru]

Optimizing Kinase Selectivity: The (3,4-Difluorophenyl)urea Scaffold in Type II Inhibitor Design

Topic: Role of (3,4-Difluorophenyl)urea as a scaffold in kinase inhibitor design Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, Drug Discovery Scientists

Executive Summary

The (3,4-difluorophenyl)urea moiety represents a privileged substructure in the design of Type II kinase inhibitors . Unlike Type I inhibitors that target the active ATP-binding conformation (DFG-in), Type II inhibitors exploit the inactive (DFG-out) conformation, opening an allosteric hydrophobic pocket adjacent to the ATP site.

This guide analyzes the structural and physicochemical rationale for deploying the (3,4-difluorophenyl)urea scaffold. It details the scaffold’s role in establishing critical hydrogen bond networks with the conserved

Structural Biology & Mechanism of Action

The Type II Binding Mode

The primary utility of the urea scaffold is its ability to function as a rigid, bidirectional hydrogen bond linker. In the DFG-out conformation, the activation loop moves to expose a deep hydrophobic pocket. The urea moiety acts as the "anchor" that stabilizes this inactive state.

-

H-Bond Donor (NH): Interacts with the side chain carboxylate of the conserved Glutamate (Glu) in the

C-helix. -

H-Bond Acceptor (CO) / Donor (NH): Interacts with the backbone amide and side chain of the conserved Aspartate (Asp) of the DFG motif.

The Role of the 3,4-Difluoro Substitution

While the urea provides the anchor, the attached phenyl ring occupies the allosteric hydrophobic pocket. The specific selection of the 3,4-difluoro pattern is driven by three medicinal chemistry vectors:

-

Metabolic Stability: The C4-position of the phenyl ring is a metabolic "hotspot" for CYP450-mediated hydroxylation. Fluorine substitution at C4 effectively blocks this metabolic soft spot without introducing the steric bulk of a chlorine or methyl group.

-

Electronic Tuning (Acidity): Fluorine atoms are highly electronegative. Placing them at the 3 and 4 positions pulls electron density from the aromatic ring, which in turn inductively withdraws density from the urea nitrogen atoms. This increases the acidity of the urea NH protons, potentially strengthening the critical hydrogen bond to the Glu residue.

-

Shape Complementarity: The atomic radius of fluorine (1.47 Å) is a bioisostere of hydrogen (1.20 Å), unlike the bulkier chlorine (1.75 Å) or trifluoromethyl groups. This allows the 3,4-difluorophenyl group to fit into tighter hydrophobic pockets where larger "Sorafenib-like" tails (3-CF3, 4-Cl) might clash sterically.

Interaction Map (DOT Visualization)

Figure 1: Interaction map showing the dual H-bond anchor role of the urea and the hydrophobic occupation of the 3,4-difluorophenyl tail.

Medicinal Chemistry: SAR & Properties

The following table compares the 3,4-difluorophenyl moiety against other common Type II kinase inhibitor "tails."

| Substituent Pattern | Steric Bulk | Lipophilicity (LogP contribution) | Metabolic Stability | Electronic Effect ( | Typical Application |

| 3,4-Difluoro | Low (H-mimic) | Moderate | High (C4 blocked) | Strong e- withdrawing | Tight pockets; Potency optimization |

| 4-Chloro-3-CF3 | High | High | High | Strong e- withdrawing | VEGFR/Raf (Sorafenib); Broad spectrum |

| Unsubstituted | Lowest | Low | Low (C4 oxidation) | Neutral | Initial Hits (rarely optimized) |

| 3-Ethynyl | Moderate | Moderate | Moderate | Weak e- withdrawing | EGFR (Erlotinib analogs) |

Key Insight: The 3,4-difluoro motif is often superior when Ligand Efficiency (LE) is a priority. While the 3-CF3 group provides massive hydrophobic binding energy, it adds significant molecular weight and lipophilicity, often pushing compounds into poor solubility space. The 3,4-difluoro motif offers a "leaner" alternative.

Experimental Protocols

Chemical Synthesis: Isocyanate Coupling

The most robust method for installing the (3,4-difluorophenyl)urea scaffold is the reaction of an aromatic amine with 3,4-difluorophenyl isocyanate. This method is preferred over triphosgene-mediated coupling for small-scale library generation due to cleaner reaction profiles.

Protocol: Synthesis of 1-(3,4-difluorophenyl)-3-(aryl)urea

Reagents:

-

Amine Partner (

): 1.0 equiv (e.g., 4-((pyridin-4-yloxy)methyl)aniline for VEGFR models). -

Isocyanate: 3,4-Difluorophenyl isocyanate (1.1 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) (optional, 1.5 equiv if amine is a salt).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the amine partner (

, 1.0 mmol) in anhydrous DCM (5 mL). -

Addition: Cool the solution to 0°C. Add 3,4-difluorophenyl isocyanate (1.1 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS (Target mass:

). -

Workup:

-

Scenario A (Precipitate forms): Many urea products precipitate from DCM. Filter the solid, wash with cold DCM (2 x 5 mL) and diethyl ether (2 x 10 mL).

-

Scenario B (Soluble): Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine), saturated

, and brine.

-

-

Purification: Recrystallization from MeOH/EtOAc or Flash Chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validating Checkpoint:

-

1H NMR Diagnostic: Look for the Urea NH protons. They typically appear as two distinct singlets (or broad peaks) in the downfield region (

8.5 – 9.5 ppm in DMSO-

Synthesis Workflow Diagram

Figure 2: Standard workflow for urea formation via isocyanate coupling.

Biological Evaluation: Kinase Inhibition Assay

To validate the efficacy of the scaffold, a FRET-based enzymatic assay is recommended.

Protocol: TR-FRET Kinase Assay (e.g., for p38 MAPK or VEGFR)

Principle: Detects the phosphorylation of a specific peptide substrate labeled with a fluorophore. The binding of the inhibitor prevents phosphorylation, reducing the FRET signal between the Europium-labeled antibody (donor) and the phosphorylated product acceptor.

Materials:

-

Kinase: Recombinant human p38

or VEGFR2 (0.1–1 nM final). -

Substrate: Biotinylated peptide (e.g., ULight-labeled).

-

ATP:

concentration (critical for Type II competitive analysis). -

Inhibitor: Serial dilution of the (3,4-difluorophenyl)urea compound in DMSO.

Procedure:

-

Plate Prep: Dispense 50 nL of inhibitor (100x stock) into a 384-well low-volume white plate.

-

Enzyme Mix: Add 2.5

L of Kinase buffer (50 mM HEPES pH 7.5, 10 mM -

Substrate Start: Add 2.5

L of ATP/Substrate mix. -

Incubation: Incubate at RT for 60 min.

-

Detection: Add 5

L of EDTA/Eu-Antibody detection mix to stop the reaction. -

Read: Measure TR-FRET signal (Excitation: 320 nm; Emission: 615 nm / 665 nm).

Data Analysis:

Calculate

Case Study: Optimization of p38 MAPK Inhibitors

In the development of p38 MAPK inhibitors, the transition from a simple phenyl urea to a 3,4-difluorophenyl urea has been documented to improve potency and cellular activity.

- nM.

-

Optimization: 1-(3,4-difluorophenyl)-3-(...)-urea.

nM. -

Mechanism: The 3,4-difluoro ring fills the hydrophobic pocket defined by Thr106 (gatekeeper) and Phe169 (DFG), while the electron-withdrawing fluorines increase the H-bond strength to Glu71.

References

-

Structural Basis of Type II Inhibition

-

Urea Scaffold in Kinase Inhibitors

-

Fluorine in Medicinal Chemistry

-

Synthesis of Diaryl Ureas

-

p38 MAPK Inhibitor Design

Sources

- 1. BindingDB BDBM340034 1-(3,4-difluoro-phenyl)-3-{3-fluoro-4-[7-(5- methyl-1H-imidazol-2-yl)-1-oxo-2,3- dihydro-1H-isoindol-4-yl]-phenyl}-urea::US10604508, Compound 14::US11230539, Compound 14::US9758508, Compound 14 [w.bindingdb.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.epo.org [data.epo.org]

- 5. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 6. highly potent inhibitor: Topics by Science.gov [science.gov]

- 7. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2013130976A1 - Serine/threonine kinase inhibitors - Google Patents [patents.google.com]

Metabolic Stability of 3,4-Difluoro Substitution on Urea Scaffolds

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary: The Fluorine Blockade Strategy

In medicinal chemistry, the urea linkage (

The 3,4-difluoro substitution pattern on the phenyl ring is a precision-engineered structural modification designed to:

-

Block Metabolic Soft Spots: Prevent CYP450-mediated hydroxylation at the para (C4) and meta (C3) positions.[2]

-

Mitigate Reactive Metabolite Formation: Preclude the formation of toxic quinone-imines by blocking the necessary

-hydroxylation precursor step. -

Modulate Lipophilicity: Increase

moderately to improve membrane permeability without compromising solubility to the extent of trifluoromethyl groups.

This guide details the mechanistic rationale, experimental validation, and data interpretation required to deploy this motif effectively.

Mechanistic Rationale

The Problem: Oxidative Liability of Phenyl Ureas

Unsubstituted phenyl ureas are rapidly cleared via Phase I oxidation. The electron-rich aromatic ring is a prime substrate for Cytochrome P450 (CYP) isoforms (primarily CYP3A4 and CYP2C9).[2]

-

Primary Route: Hydroxylation at the para-position (C4), followed by Phase II glucuronidation.

-

Secondary Route: Hydroxylation at the meta-position (C3).

-

Toxicity Risk: If the urea bond is cleaved (hydrolysis), the resulting aniline can be oxidized to a reactive quinone-imine, capable of covalent binding to hepatic proteins (idiosyncratic toxicity).

The Solution: 3,4-Difluoro Blockade

Substituting hydrogen with fluorine at the C3 and C4 positions introduces a "metabolic shield."

-

Bond Strength: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C-F bond chemically inert to CYP radical abstraction mechanisms.

-

Electronic Deactivation: Fluorine is highly electronegative.[3] Two fluorine atoms deplete electron density from the

-system of the phenyl ring. Since CYP oxidation is an electrophilic attack, this electron-deficient ring is a poorer substrate for the heme-iron oxo species (

Visualization: Metabolic Blockade Mechanism[2]

Figure 1: Mechanistic comparison of CYP450 interaction with phenyl urea vs. 3,4-difluorophenyl urea.[2] The fluorine substitution effectively halts the catalytic cycle.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the 3,4-difluoro motif, a comparative intrinsic clearance (

Protocol Design (Self-Validating)

This protocol includes internal controls (Testosterone for CYP3A4 activity) and a negative control (0 min incubation) to ensure system integrity.

Materials:

-

Human Liver Microsomes (20 mg/mL protein concentration).[2]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[2]

-

Test Compounds: 3,4-difluoro analog vs. non-fluorinated analog (1 µM final conc).

-

Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.

-

Initiation: Add test compound (1 µM). Initiate reaction by adding NADPH regenerating system.

-

Sampling: At

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (Stop Solution). Vortex and centrifuge (4000 rpm, 10 min).

-

Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Detection Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

-

Transitions:

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the microsomal stability assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log of the percent remaining parent compound (

Comparative Data Evaluation

A successful 3,4-difluoro substitution should yield the following profile:

| Parameter | Phenyl Urea (Control) | 3,4-Difluorophenyl Urea | Interpretation |

| < 15 | > 60 | Significant stability improvement.[2] | |

| High (> 50 µL/min/mg) | Low (< 10 µL/min/mg) | Reduced hepatic extraction ratio.[2] | |

| Metabolites | +16 Da (Major peak) | +16 Da (Trace/None) | Blockade of aromatic hydroxylation.[2] |

| Lipophilicity ( | ~2.5 | ~2.9 | Slight increase; monitor solubility.[2] |

Case Study Evidence

In the development of Regorafenib (a fluorinated analog of Sorafenib), the introduction of fluorine on the central phenyl ring (specifically the 4-fluoro-3-trifluoromethyl motif, which shares the 3,4-disubstitution logic) significantly altered the metabolic profile compared to non-fluorinated congeners. The fluorine atom occupies the para position relative to the ether linkage, blocking oxidative dealkylation and ring hydroxylation, thereby extending the half-life and maintaining potency against VEGFR2.

Similarly, in the optimization of soluble epoxide hydrolase (sEH) inhibitors , 3,4-difluorophenyl urea derivatives demonstrated superior metabolic stability compared to their 4-chlorophenyl counterparts, as the C-F bond is resistant to the oxidative dechlorination often seen with chloro-substituents.

References

-

Purser, S., et al. (2008).[3] Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [2]

-

Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): A new oral multikinase inhibitor...[1][2] International Journal of Cancer. [2]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [2]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [2]

Sources

Technical Deep Dive: Lipophilicity Profiling of (3,4-Difluorophenyl)urea

This guide provides an in-depth technical analysis of the lipophilicity and LogP characteristics of (3,4-Difluorophenyl)urea , a critical pharmacophore in medicinal chemistry often utilized as a bioisostere or intermediate in kinase inhibitor development (e.g., Sorafenib analogs).

Executive Summary

Compound: (3,4-Difluorophenyl)urea Core Pharmacophore: Urea linker with an electron-deficient aromatic ring. Critical Parameter: LogP (Partition Coefficient).[1][2] Significance: The 3,4-difluoro substitution pattern is a strategic medicinal chemistry motif. It modulates lipophilicity (increasing LogP relative to the parent phenylurea) while blocking metabolic oxidation at the para-position. This guide details the physicochemical baseline, predictive data, and validated experimental protocols for determining its lipophilicity.[3]

Part 1: Molecular Architecture & Physicochemical Baseline

To understand the lipophilicity of this compound, one must analyze the competing forces within its structure: the hydrophilic urea "head" and the lipophilic, fluorinated "tail."

Structural Analysis[4][5]

-

Urea Moiety (

): Acts as a dual hydrogen bond donor (2 H-bonds) and acceptor (1 H-bond). This fragment is highly polar, driving water solubility and lowering LogP. -

3,4-Difluorophenyl Ring: The introduction of two fluorine atoms creates a strong inductive effect (

).-

Lipophilicity Impact: Unlike chlorine or bromine, fluorine is unique; it increases lipophilicity relative to hydrogen but maintains a small steric profile.

-

Electronic Impact: The electron-withdrawing nature of the fluorines decreases the pKa of the aniline-side nitrogen, making the urea proton more acidic and potentially influencing hydrogen bond strength with solvent water.

-

The "Fluorine Effect" on LogP

Replacing hydrogen with fluorine generally increases the LogP value (typically

Diagram 1: Structural & Electronic Influences on Lipophilicity

Caption: Interplay between the hydrophilic urea core and the lipophilic fluorinated ring determining the final partition coefficient.

Part 2: The Lipophilicity Matrix (Data)

Direct experimental values for this specific intermediate are often proprietary. However, using consensus modeling and validated proxy data (analogous structures), we can establish a high-confidence range.

Predicted vs. Analogous Data

| Compound | Structure | LogP (Experimental/Consensus) | Source/Proxy Basis |

| Phenylurea | 0.80 - 0.90 | Baseline (Parent) | |

| (4-Fluorophenyl)urea | 1.15 - 1.25 | Monosubstitution Effect | |

| (3,4-Difluorophenyl)urea | 1.35 - 1.75 | Target (Calculated) | |

| (3,4-Dichlorophenyl)urea | 2.80 - 2.95 | Chlorinated Analog (More Lipophilic) | |

| Diuron | (Herbicide Analog) | 2.68 | Reference Standard |

Interpretation: (3,4-Difluorophenyl)urea resides in the "Goldilocks Zone" (LogP 1–3) for oral drug delivery. It is sufficiently lipophilic to cross cell membranes (permeability) but retains enough polarity (via the urea) to maintain aqueous solubility in formulation.

Part 3: Experimental Methodologies

For definitive characterization, two OECD-compliant protocols are recommended. The choice depends on the stage of development (Screening vs. Regulatory Filing).

Method A: RP-HPLC Determination (OECD 117)

Best for: High-throughput screening, impurities, and scarce samples.

Principle: Lipophilicity correlates linearly with the logarithm of the capacity factor (

Protocol:

-

Column: C18 (Octadecyl-silica), capped.

-

Mobile Phase: Methanol/Water (75:25 v/v) or Acetonitrile/Water (isocratic). Buffered to pH 7.4 if pKa is a concern (though urea is neutral).

-

Reference Standards: Inject a calibration mix of 5–7 compounds with known LogP values spanning the expected range (e.g., Acetanilide, Acetophenone, Toluene, Naphthalene).

-

Calculation:

-

Measure retention time (

) of the test compound and dead time ( -

Calculate Capacity Factor:

-

Derive LogP from the calibration curve:

-

Diagram 2: HPLC LogP Determination Workflow

Caption: Workflow for deriving LogP via OECD 117 HPLC method using reference standards.

Method B: Shake-Flask Method (OECD 107)

Best for: Gold-standard validation and final physicochemical data packages.

Protocol:

-

Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).

-

Equilibration: Dissolve the compound in the octanol phase. Add the water phase.[4][5]

-

Agitation: Shake mechanically for 24 hours at 25°C to reach equilibrium.

-

Separation: Centrifuge to separate phases completely (crucial to avoid micro-emulsions).

-

Quantification: Analyze the concentration in both phases using UV-Vis spectrophotometry (approx.

240-250 nm for phenylureas) or HPLC. -

Calculation:

Part 4: ADME Implications

The LogP of ~1.5 for (3,4-Difluorophenyl)urea has specific implications for drug development:

-

Membrane Permeability:

-

With a LogP > 1, the compound is sufficiently lipophilic to traverse the phospholipid bilayer via passive diffusion.

-

The 3,4-difluoro substitution improves permeability compared to the parent phenylurea (LogP < 1), which may suffer from paracellular transport limitations.

-

-

Metabolic Stability:

-

Metabolic Blocking: The primary metabolic route for phenylureas is often hydroxylation at the para position (C4). The C4-Fluorine blocks this site.

-

Oxidative Resistance: The C3-Fluorine further deactivates the ring toward CYP450-mediated oxidation, extending the half-life (

) compared to non-fluorinated analogs.

-

-

Solubility:

-

While fluorine increases lipophilicity, the urea group ensures the compound does not become "brick dust" (insoluble solid). It retains moderate aqueous solubility, aiding in formulation (e.g., suspension or co-solvent systems).

-

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6145, Phenylurea. Retrieved from [Link]

- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. (Contextual grounding for Fluorine lipophilicity effects).

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of 3,4-Difluorophenyl Isocyanate with Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of N-(3,4-Difluorophenyl) Ureas in Medicinal Chemistry

The formation of a urea linkage through the reaction of an isocyanate with an amine is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development. The resulting substituted ureas are prevalent structural motifs in a multitude of biologically active molecules. The 3,4-difluorophenyl moiety, in particular, is a valuable pharmacophore. The two fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins, by altering its electronic distribution and conformational preferences.

This guide provides a comprehensive overview of the reaction conditions for the coupling of 3,4-difluorophenyl isocyanate with a variety of primary and secondary amines. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully synthesize N-(3,4-difluorophenyl) substituted ureas. We will delve into the underlying reaction mechanism, explore critical experimental parameters, provide detailed step-by-step protocols, and address common challenges in troubleshooting and purification.

The Underlying Chemistry: Mechanism and Reactivity

The reaction between an isocyanate and an amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea linkage.

The reactivity of 3,4-difluorophenyl isocyanate is influenced by the electronic effects of the two fluorine atoms on the aromatic ring. Fluorine is a strongly electronegative atom, and its presence on the phenyl ring has two opposing electronic effects:

-

Inductive Effect (-I): The strong electronegativity of fluorine withdraws electron density from the aromatic ring through the sigma bonds. This inductive effect makes the isocyanate group more electrophilic and, therefore, more reactive towards nucleophiles like amines.

-

Mesomeric Effect (+M): The lone pairs on the fluorine atoms can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which can slightly counteract the inductive withdrawal.

In the case of 3,4-difluorophenyl isocyanate, the inductive effect is generally considered to be the dominant factor, leading to a higher reactivity compared to the non-fluorinated phenyl isocyanate. This enhanced reactivity often allows for milder reaction conditions and faster reaction times.

Application Note: (3,4-Difluorophenyl)urea as a Strategic Intermediate in Next-Generation Pesticide Synthesis

Prepared by: Senior Application Scientist, Agrochemical Development Target Audience: Synthetic Chemists, Agronomists, and Drug/Agrochemical Development Professionals

Executive Summary & Mechanistic Rationale

In the modern agrochemical landscape, the strategic incorporation of fluorine atoms is a cornerstone of rational pesticide design. As a Senior Application Scientist, I frequently leverage (3,4-Difluorophenyl)urea as a privileged building block for synthesizing high-efficacy herbicides, insecticides, and fungicides.

The rationale for utilizing the 3,4-difluorophenyl moiety is rooted in its unique physicochemical contributions:

-

Electronic Modulation: The strong inductive electron-withdrawing effect of the two adjacent fluorine atoms significantly lowers the electron density of the aromatic ring. This increases the acidity (lowers the pKa) of the adjacent urea protons, transforming them into superior hydrogen-bond donors within the active sites of target enzymes[1].

-

Metabolic Stability: Fluorine substitution at the 3 and 4 positions blocks primary sites of oxidative metabolism by cytochrome P450 enzymes in target pests, extending the field half-life of the active ingredient.

-

Enhanced Lipophilicity: The di-fluoro substitution optimizes the partition coefficient (logP), ensuring superior penetration through the waxy cuticles of plant leaves or the chitinous exoskeletons of insects[2].

This application note details the synthetic workflows, mechanistic pathways, and self-validating protocols for converting (3,4-Difluorophenyl)urea into diverse, field-ready agrochemicals.

Agrochemical Applications & Pathway Visualizations

(3,4-Difluorophenyl)urea serves as the central node from which three major classes of pesticides are derived: Benzoylphenyl urea (BPU) insecticides, Pyrido[2,3-d]pyrimidine herbicides, and Oxadiazolyl-phenyl urea fungicides[2][3].

Fig 1: Synthetic workflow of (3,4-Difluorophenyl)urea into diverse agrochemical classes.

The Mechanism of Action: Chitin Biosynthesis Inhibition

When synthesized into a BPU insecticide, the 3,4-difluorophenyl derivative acts as a potent inhibitor of Chitin Synthase. The urea bridge forms critical bidentate hydrogen bonds with the enzyme's backbone, competitively blocking the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc)[1].

Fig 2: Mechanism of action for BPU insecticides inhibiting chitin biosynthesis pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been engineered with built-in causality explanations and self-validation checkpoints.

Protocol A: Synthesis of 1-(2,6-difluorobenzoyl)-3-(3,4-difluorophenyl)urea (BPU Insecticide)

This protocol utilizes the acylation of (3,4-Difluorophenyl)urea to generate a highly active chitin synthesis inhibitor.

Reagents:

-

(3,4-Difluorophenyl)urea (1.0 eq, 10 mmol)

-

2,6-Difluorobenzoyl isocyanate (1.1 eq, 11 mmol)

-

Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

-

Preparation: Suspend (3,4-Difluorophenyl)urea in 50 mL of anhydrous toluene in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

-

Causality: Strict anhydrous conditions are mandatory. Any trace moisture will hydrolyze the highly reactive 2,6-difluorobenzoyl isocyanate into its corresponding unreactive amide, drastically reducing yields.

-

-

Addition: Cool the suspension to 0 °C using an ice bath. Add 2,6-difluorobenzoyl isocyanate dropwise over 15 minutes.

-

Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing the thermal dimerization of the isocyanate.

-

-

Reflux: Remove the ice bath and gradually heat the reaction mixture to reflux (110 °C) for 4 hours. The suspension will initially clear, followed by the precipitation of the product.

-

Self-Validation Checkpoint: Take a 50 µL aliquot, dilute in 1 mL Acetonitrile (MeCN), and analyze via LC-MS (ESI+). The reaction is deemed complete when the precursor peak (m/z 172 for the urea) is <1% relative to the product peak (m/z 355). If unreacted urea remains, add 0.05 eq of the isocyanate and reflux for an additional hour.

-

Isolation: Cool the mixture to room temperature, filter the white precipitate under vacuum, and wash with cold hexane (2 x 20 mL). Dry under high vacuum to afford the pure BPU insecticide.

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione Herbicides

This protocol describes the intramolecular cyclization of an acyl urea intermediate derived from (3,4-Difluorophenyl)urea to form a Protoporphyrinogen oxidase (PPO) inhibitor[2].

Reagents:

-

2-chloro-N-((3,4-difluorophenyl)carbamoyl)nicotinamide intermediate (1.0 eq, 5 mmol)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 7.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (30 mL)

Step-by-Step Methodology:

-

Deprotonation: Dissolve the acyl urea intermediate in anhydrous DMF at 0 °C. Slowly add NaH in small portions.

-

Causality: NaH acts as a strong, non-nucleophilic base to completely deprotonate the urea nitrogen. DMF is specifically chosen for its high dielectric constant, which solvates the sodium cation and leaves a highly reactive "naked" nitrogen anion, facilitating the subsequent intramolecular nucleophilic aromatic substitution (SNAr).

-

-

Cyclization: Stir the mixture at room temperature for 6 hours. The color will typically shift from pale yellow to deep orange as the conjugated pyrimidine ring forms.

-

Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the starting material spot (Rf ~0.3) and the appearance of a new, highly UV-active spot (Rf ~0.6) confirms successful cyclization.

-

Quenching & Extraction: Carefully quench the reaction by pouring it over 100 g of crushed ice. Acidify to pH 5 using 1M HCl to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

Quantitative Data Summary

The table below summarizes the expected yields, target pathways, and in vitro efficacy metrics for the agrochemical derivatives synthesized from the (3,4-Difluorophenyl)urea intermediate[1][2][4].

| Agrochemical Class | Target Enzyme/Pathway | Representative Derivative | Avg. Synthesis Yield | In vitro Efficacy (EC50/IC50) |

| Insecticide | Chitin Synthase (Molting) | 1-(2,6-difluorobenzoyl)-3-(3,4-difluorophenyl)urea | 85 - 92% | 0.5 - 2.0 mg/L (against S. litura) |

| Herbicide | Protoporphyrinogen Oxidase (PPO) | 1-(3,4-difluorophenyl)-3-methylpyrido[2,3-d]pyrimidine-2,4-dione | 75 - 80% | < 1 mM (against broadleaf weeds) |

| Fungicide | Fungal Cell Wall / Ergosterol | Oxadiazolyl-(3,4-difluorophenyl)urea | 68 - 75% | 2.5 - 15.0 mg/L (against B. cinerea) |

References

The mechanistic claims and structural rationales discussed in this application note are grounded in the following peer-reviewed literature and patent data:

- Insecticides Based on Differences in Metabolic Pathways Source: UR Scholarship Repository URL

- Fungicidal compositions Source: Justia Patents URL

- Source: PMC (nih.gov)

- Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides Source: MDPI URL

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of (3,4-Difluorophenyl)urea via Aqueous Reaction with Potassium Cyanate

Abstract

This document provides a detailed protocol for the synthesis of (3,4-Difluorophenyl)urea, a key structural motif in numerous pharmacologically active compounds. The presented methodology leverages the reaction of 3,4-difluoroaniline with potassium cyanate in an acidic aqueous medium. This approach is notable for its operational simplicity, high yield, scalability, and adherence to greener chemistry principles by utilizing water as the primary solvent. We will elucidate the underlying reaction mechanism, provide a comprehensive, step-by-step experimental protocol, and detail the necessary safety precautions and analytical characterization techniques. This guide is intended for researchers and scientists in medicinal chemistry and drug development seeking a reliable method for the synthesis of N-aryl ureas.

Introduction and Significance

N-aryl urea moieties are privileged scaffolds in modern drug discovery, renowned for their ability to form critical hydrogen bond interactions with biological targets such as protein kinases. The specific compound, (3,4-Difluorophenyl)urea, and its derivatives are integral components of several potent enzyme inhibitors. The presence of the difluorinated phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[1]

Traditional methods for urea synthesis often involve hazardous reagents like phosgene or isocyanates.[2][3] The reaction of an amine with potassium cyanate offers a safer and more practical alternative. This method proceeds through an in situ generated isocyanic acid intermediate, avoiding the need to handle highly toxic and moisture-sensitive reagents.[4][5] The protocol detailed herein has been optimized for simplicity and efficiency, making it suitable for both small-scale library synthesis and larger-scale production.[6]

Reaction Mechanism: The Role of Acid Catalysis

The synthesis of (3,4-Difluorophenyl)urea from 3,4-difluoroaniline and potassium cyanate proceeds via a well-established mechanism involving the nucleophilic addition of the amine to an isocyanic acid intermediate. The reaction is typically conducted in an acidic aqueous solution, where the acid plays a pivotal role in generating the reactive electrophile.[6][7]

The key steps are as follows:

-

Formation of Isocyanic Acid: Potassium cyanate (KOCN) is a stable salt. In the presence of an acid, such as hydrochloric acid (HCl), the cyanate anion (OCN⁻) is protonated to form cyanic acid (HOCN), which exists in equilibrium with its more reactive tautomer, isocyanic acid (HN=C=O).[4][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-difluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isocyanic acid.

-

Proton Transfer: A subsequent proton transfer results in the formation of the stable (3,4-Difluorophenyl)urea product.

The overall transformation is efficient, with the product often precipitating directly from the aqueous reaction medium, which simplifies purification.

Caption: Reaction mechanism for urea formation.

Detailed Experimental Protocol

This protocol describes the synthesis of (3,4-Difluorophenyl)urea on a 20 mmol scale.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier |

| 3,4-Difluoroaniline | 129.11 | ≥99% | Standard Supplier |

| Potassium Cyanate (KOCN) | 81.12 | ≥96% | Standard Supplier |

| Hydrochloric Acid (HCl) | 36.46 | 37% (w/w), ACS | Standard Supplier |

| Deionized Water | 18.02 | N/A | In-house |

| Ethanol | 46.07 | Reagent Grade | Standard Supplier |

| Equipment | |||

| 250 mL Erlenmeyer Flask or Beaker | |||

| Magnetic Stirrer and Stir Bar | |||

| Graduated Cylinders (10 mL, 100 mL) | |||

| Analytical Balance | |||

| Büchner Funnel and Filter Flask | |||

| Vacuum Source | |||

| pH paper or pH meter | |||

| Drying Oven or Vacuum Desiccator |

Safety Precautions

-

3,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation. Handle only in a well-ventilated fume hood.[9][10][11]

-

Potassium Cyanate: Harmful if swallowed and causes serious eye irritation. Avoid breathing dust. Contact with strong acids liberates toxic gas.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.

Step-by-Step Procedure

-

Prepare the Amine Solution: In a 250 mL Erlenmeyer flask, combine 3,4-difluoroaniline (2.58 g, 20.0 mmol) with deionized water (80 mL).

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (2.0 mL, ~24 mmol) to the aniline suspension. Stir until the 3,4-difluoroaniline hydrochloride salt fully dissolves, resulting in a clear solution.

-

Prepare the Cyanate Solution: In a separate beaker, dissolve potassium cyanate (1.95 g, 24.0 mmol, 1.2 equivalents) in deionized water (20 mL).

-

Initiate Reaction: Slowly add the potassium cyanate solution dropwise to the stirring acidic amine solution over a period of 10-15 minutes at room temperature.

-

Precipitation and Reaction: A white precipitate of (3,4-Difluorophenyl)urea will begin to form almost immediately. Allow the reaction mixture to stir vigorously at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts (e.g., KCl).

-

Drying: Transfer the purified white solid to a watch glass and dry in an oven at 60-70 °C for 4-6 hours, or in a vacuum desiccator overnight.

-

Characterization: Determine the final mass and calculate the yield. Characterize the product for identity and purity using standard analytical techniques (see Section 5).

Data Presentation

Stoichiometry Table (for 20.0 mmol scale)

| Component | Molar Mass ( g/mol ) | Equivalents | Amount Used | Moles (mmol) |

| 3,4-Difluoroaniline | 129.11 | 1.0 | 2.58 g | 20.0 |

| Potassium Cyanate | 81.12 | 1.2 | 1.95 g | 24.0 |

| Conc. HCl (37%) | 36.46 | ~1.2 | 2.0 mL | ~24.0 |

| Water (Solvent) | 18.02 | N/A | 100 mL | N/A |

Expected Results

-

Product: (3,4-Difluorophenyl)urea

-

Appearance: White crystalline solid

-

Yield: Typically >90%

-

Purity: >98% after washing (can be improved by recrystallization from an ethanol/water mixture if needed).

Caption: Experimental workflow for the synthesis of (3,4-Difluorophenyl)urea.

Product Characterization

To confirm the identity and purity of the synthesized (3,4-Difluorophenyl)urea, the following analytical methods are recommended:

-

¹H-NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons and the two distinct N-H protons of the urea group. The aromatic region will show complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

FTIR (ATR): Look for characteristic peaks for N-H stretching (typically two bands in the 3200-3400 cm⁻¹ region) and a strong C=O (urea carbonyl) stretching absorption around 1630-1660 cm⁻¹.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of the product (173.14).

-

Melting Point: A sharp melting point is indicative of high purity. Compare the observed value with literature data.

-

HPLC: Purity can be quantitatively assessed using reverse-phase HPLC with UV detection.[12]

Field-Proven Insights & Troubleshooting

-

Causality of Acid: The use of acid is non-negotiable for this reaction to proceed efficiently at room temperature. An excess of acid ensures that the amine starting material remains protonated and soluble as its hydrochloride salt, and it provides the necessary protons to generate the reactive isocyanic acid from potassium cyanate.[6][7]

-

Order of Addition: Adding the cyanate solution to the acidified amine solution is recommended. This ensures that the highly reactive isocyanic acid is generated in the presence of the nucleophile, maximizing the desired reaction pathway.

-

Purity Validation: The primary impurity is typically unreacted 3,4-difluoroaniline. The washing step with cold water is highly effective at removing inorganic byproducts. If organic impurities remain, a simple recrystallization from an ethanol/water mixture is usually sufficient for purification.

-

Alternative Amines: This protocol is robust and can be adapted for a wide variety of primary aromatic and aliphatic amines, demonstrating its broad utility in medicinal chemistry for generating urea libraries.[5]

References

- Choi, H., et al. (2010). Bioorganic & Medicinal Chemistry Letters. A full citation is not available from the search results, but the context points to the synthesis of urea-containing compounds.

- BenchChem (2025).

- Barreca, M. L., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC.

- BenchChem (2025).

- Fisher Scientific.

- Sigma-Aldrich.

- Tokyo Chemical Industry.

- Apollo Scientific.

- Knochel, P., et al. (2019). Practical synthesis of urea derivatives.

- Min, X., et al. (2018). One-Pot Assembly towards ω-Substituted Arylbiurets from Aromatic Amines, Potassium Cyanate, and Glacial Acetic Acid. Synthesis, 50, 341-348.

- Kumar, S., et al. (2018).

- ResearchGate. (2025).

- Riyoniz. (2025). Ammonium Cyanate to Urea Reaction Explained: A Comprehensive Overview.

- Lee, J., et al. (2020).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. One-Pot Assembly towards ω-Substituted Arylbiurets from Aromatic Amines, Potassium Cyanate, and Glacial Acetic Acid [organic-chemistry.org]

- 8. riyoniz.com [riyoniz.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Topic: Strategic Solvent Selection for the Recrystallization of (3,4-Difluorophenyl)urea

An Application Note and Protocol from the Synthesis & Purification Core Facility

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical control point in drug development, directly impacting the safety and efficacy of the final product. Recrystallization is a powerful and widely used technique for this purpose, with solvent selection being the single most influential parameter for success. This document provides a comprehensive, experience-driven guide to selecting and optimizing a solvent system for the recrystallization of (3,4-Difluorophenyl)urea. We will move beyond a simple listing of steps to explain the causal relationships behind experimental choices, providing a robust framework for developing a self-validating, high-purity, high-yield purification protocol.

The Science of Solvent Selection: A Mechanistic Approach

The ideal recrystallization solvent must satisfy a specific set of thermodynamic criteria: high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1] This differential solubility is the driving force for crystallization upon cooling.[2] For (3,4-Difluorophenyl)urea, the molecular structure dictates the solvent choice. The molecule possesses a polar urea moiety capable of strong hydrogen bonding and a less polar, electron-deficient difluorophenyl ring.[3][4] This dual nature suggests that a single solvent may not be optimal, often leading to the exploration of binary solvent systems to fine-tune the polarity and solubility characteristics.[5]

Pillar I: Expertise & Experience - Why a Single Solvent Often Fails

From extensive experience with substituted phenylureas, we recognize their strong hydrogen bonding capabilities.[3] A highly polar, protic solvent like methanol might dissolve the compound too effectively even at room temperature, leading to poor recovery. Conversely, a non-polar solvent like heptane may fail to dissolve the compound sufficiently even at its boiling point. Therefore, a systematic screening process is not just recommended; it is essential to efficiently identify the optimal purification window.

Workflow for Systematic Solvent Screening

The following workflow provides a logical progression from initial broad screening to final optimization. This systematic approach minimizes wasted material and time while maximizing the probability of identifying an effective solvent system.

Figure 1: A systematic workflow for selecting a recrystallization solvent. This process efficiently eliminates unsuitable solvents and identifies promising candidates for optimization.

Experimental Protocols

Pillar II: Trustworthiness - A Self-Validating Protocol

Every step in these protocols is designed to provide a clear, observable outcome that validates the choice. From visual inspection of solubility to quantitative measurement of yield and purity, the process confirms its own efficacy.

Protocol for Initial Solvent Screening

This protocol is designed to rapidly assess a range of solvents with minimal compound consumption.

A. Materials

-

Crude (3,4-Difluorophenyl)urea

-

Test Solvents (See Table 1 for suggestions)

-

Small test tubes or vials (13x100 mm)

-

Hot plate/stirrer with a sand or water bath

-

Vortex mixer

-

Pasteur pipettes

B. Procedure

-

Preparation: Place approximately 15 mg of crude (3,4-Difluorophenyl)urea into each of several labeled test tubes.

-

Room Temperature Solubility: Add 0.3 mL of a test solvent to a tube. Vortex for 30 seconds. Observe.

-

If fully soluble: The solvent is unsuitable for single-solvent recrystallization.[3] Reject.

-

If insoluble or sparingly soluble: This is a potential candidate. Proceed to the next step.

-

-

Hot Solubility: Place the tube containing the suspension in a hot bath and heat to the solvent's boiling point.

-

If it remains insoluble: The solvent is unsuitable. Reject.

-

If it dissolves completely: This is a promising candidate. Proceed to the next step.

-

-

Crystallization: Remove the tube from the heat and allow it to cool slowly to room temperature on a rack. Do not disturb the tube. Observe for crystal formation.

-

Cooling: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal yield.

-

Evaluation: Visually assess the quantity and quality of the crystals formed. A dense crop of well-formed crystals indicates an excellent solvent choice.

Table 1: Recommended Solvents for Initial Screening

| Solvent | Class & Polarity | Boiling Point (°C) | Rationale & Safety Notes |

| Water | Protic, Polar | 100 | Urea moiety suggests some water solubility; likely a good anti-solvent. Non-toxic. |

| Ethanol | Protic, Polar | 78 | Often effective for ureas; good balance of polarity. Flammable.[3] |

| Isopropanol | Protic, Polar | 82 | Similar to ethanol, slightly less polar. Flammable, irritant.[3] |

| Ethyl Acetate | Aprotic, Mid-Polarity | 77 | Good general solvent for moderately polar compounds. Flammable, irritant. |

| Acetone | Aprotic, Polar | 56 | Strong solvent, may have high solubility at RT. Flammable, irritant. |

| Toluene | Aromatic, Non-Polar | 111 | May dissolve the difluorophenyl ring well. Flammable, toxic. |

| Heptane | Aliphatic, Non-Polar | 98 | Unlikely to dissolve the compound, potential anti-solvent. Flammable. |

Optimized Recrystallization Protocol using an Ethanol/Water Binary System

This protocol leverages a common and highly effective solvent/anti-solvent system for urea derivatives.[3] Ethanol acts as the primary solvent in which the compound is soluble when hot, while water acts as the anti-solvent, reducing the compound's solubility to induce crystallization.

Figure 2: Step-by-step protocol for recrystallization using a binary solvent system.

A. Materials

-

Crude (3,4-Difluorophenyl)urea

-

Ethanol, Reagent Grade

-

Deionized Water

-

Erlenmeyer flask and condenser

-

Heating mantle or hot plate

-

Büchner funnel and vacuum flask

B. Procedure

-

Dissolution: Place the crude (3,4-Difluorophenyl)urea into an Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol and heat the mixture to a gentle reflux. Continue adding small portions of ethanol until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration at this stage to remove them.

-

Induce Crystallization: While maintaining the temperature, add deionized water dropwise to the stirring solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[6]

-

Clarify: Add 1-2 drops of hot ethanol to just redissolve the turbidity, ensuring the solution is perfectly saturated but clear.

-

Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and without disturbance to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

-

Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

-

Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash: Wash the filter cake with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture) to remove any adhering soluble impurities.

-

Dry: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Oiling Out | The compound's melting point is lower than the solution's temperature, or the solution is too concentrated. | Add more of the primary solvent (ethanol) before cooling. Ensure cooling is very slow. Consider a lower-boiling point solvent.[3] |